3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide
Overview
Description
3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H17FN2O3 and its molecular weight is 316.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12232057 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiosynthesis for PET and SPECT Ligands : This compound and its derivatives have been explored for their affinity towards serotonin 5HT2A receptors, making them potential tracers for PET and SPECT imaging. In one study, a related compound, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, was radiobrominated, demonstrating a high labelling yield and selectivity for the 5-position of the methoxybenzamide group, which is crucial for achieving high radio-chemical purity in radiolabeled ligands for brain imaging (Terrière et al., 1997). Another study focused on radioiodination of the compound, highlighting its high affinity and selectivity for 5HT2-receptors, which are significant for developing effective tracers for γ-emission tomography (Mertens et al., 1994).
Biochemical and Cellular Mechanism Studies
Inhibition of Poly(ADP-ribose) Polymerase : 3-Aminobenzamide, a structural analog, has been studied for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), showing effects on the metabolism of chemicals and the toxicity of certain substances in the olfactory mucosa, which might provide insights into the compound's potential interactions with cellular mechanisms (Eriksson et al., 1996).
Material Science and Organic Synthesis
Synthesis of Novel Compounds : Research has extended into the synthesis and characterization of novel compounds using derivatives of 3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide for applications in material science. For instance, the synthesis of new diamines and their polymerization with different dianhydrides to create novel polyimides demonstrates the compound's versatility in creating materials with potential electronic or photonic applications (Butt et al., 2005).
Properties
IUPAC Name |
3-[2-(4-fluorophenoxy)propanoylamino]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-10-14(16(19)21)4-3-5-15(10)20-17(22)11(2)23-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUHMIJSTDFQOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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